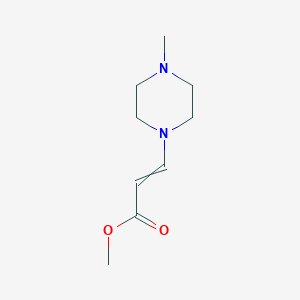![molecular formula C7H6ClN3 B11719634 2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11719634.png)
2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine typically involves the use of 2,3-diaminopyridine derivatives as starting materials. One common method includes the nucleophilic substitution of halogens in the pyridine ring, activated by nitro groups. This process often involves two stages:
- Nucleophilic substitution of the halogen in the pyridine ring.
- Cyclization to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazopyridines .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antiviral, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, influencing their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Imidazo[4,5-c]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in pharmaceutical chemistry and organic synthesis.
Imidazo[1,5-a]pyridine: Recognized for its applications in medicinal chemistry.
Uniqueness: 2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H6ClN3 |
|---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
2-chloro-6-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5-6(9-3-4)11-7(8)10-5/h2-3H,1H3,(H,9,10,11) |
InChI-Schlüssel |
XAXMRTQZRHDPDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N=C1)N=C(N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride](/img/structure/B11719583.png)




![Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate](/img/structure/B11719621.png)
![[(1E)-1,2-difluoroethenyl]trimethylsilane](/img/structure/B11719623.png)

![5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11719630.png)
![Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy-](/img/structure/B11719636.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B11719642.png)
